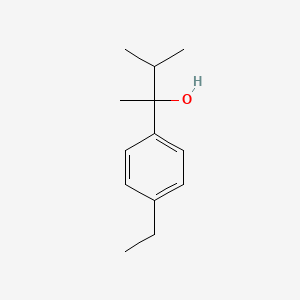
2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol is an organic compound that belongs to the class of secondary alcohols. This compound features a fluoro and methoxy substituent on a phenyl ring, which is attached to a butanol backbone. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. The process typically starts with the preparation of a Grignard reagent from an appropriate alkyl halide and magnesium in an anhydrous ether solvent. This Grignard reagent is then reacted with a suitable carbonyl compound, such as an aldehyde or ketone, to form the desired secondary alcohol.
For example, the synthesis might involve the reaction of 3-fluoro-4-methoxybenzaldehyde with a Grignard reagent derived from 3-methyl-2-butanone. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The resulting product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: 2-(3-Fluoro-4-methoxyphenyl)-3-methylbutan-2-one.
Reduction: 2-(3-Fluoro-4-methoxyphenyl)-3-methylbutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.
相似化合物的比较
Similar Compounds
2-(3-Fluoro-4-methoxyphenyl)-3-methylbutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-(3-Fluoro-4-methoxyphenyl)-3-methylbutan-2-one:
3-Fluoro-4-methoxybenzaldehyde: Precursor in the synthesis of the target compound, with different chemical properties due to the aldehyde group.
Uniqueness
2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both fluoro and methoxy substituents on the phenyl ring, along with the secondary alcohol group, makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-3-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c1-8(2)12(3,14)9-5-6-11(15-4)10(13)7-9/h5-8,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXZUUOKRYYTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC(=C(C=C1)OC)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
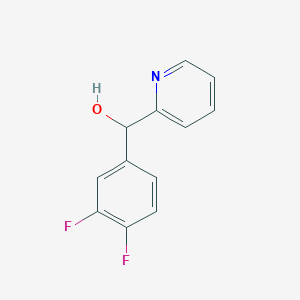
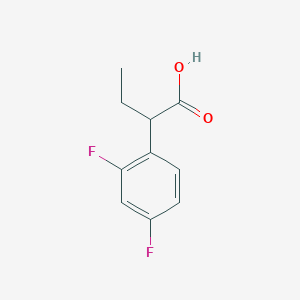

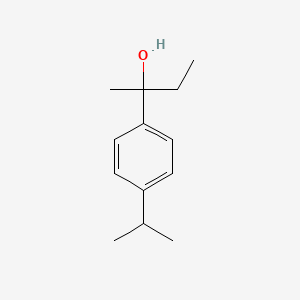
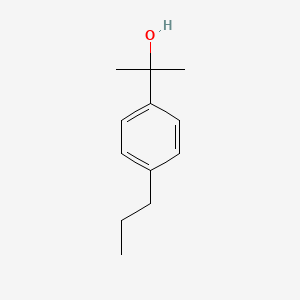


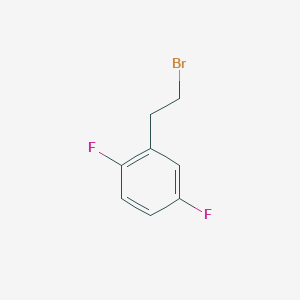

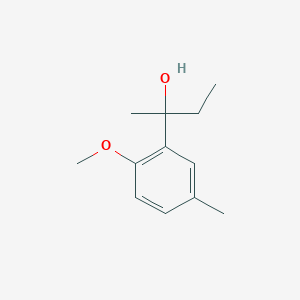
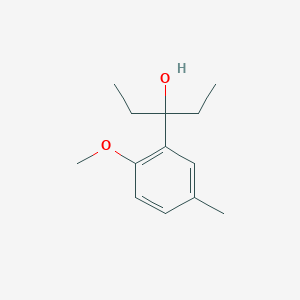

![4-Fluoro-3-methyl-N-[(oxan-4-yl)methyl]aniline](/img/structure/B7877704.png)
